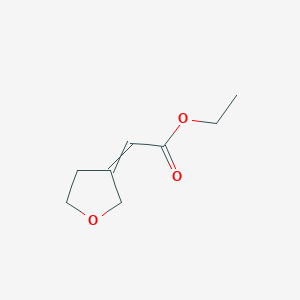

Ethyl 2-(oxolan-3-ylidene)acetate

CAS No.:

Cat. No.: VC15733184

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12O3 |

|---|---|

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | ethyl 2-(oxolan-3-ylidene)acetate |

| Standard InChI | InChI=1S/C8H12O3/c1-2-11-8(9)5-7-3-4-10-6-7/h5H,2-4,6H2,1H3 |

| Standard InChI Key | HSQDLACMABTYTM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C=C1CCOC1 |

Introduction

Ethyl 2-(oxolan-3-ylidene)acetate is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It features a unique structure that includes an ethyl ester group and a double bond within a four-membered cyclic ether known as oxetane. This compound is of particular interest due to its potential biological activities and applications in various fields of chemistry and biology.

Synthesis Methods

Ethyl 2-(oxolan-3-ylidene)acetate can be synthesized through several methods, often involving the reaction of oxetane derivatives with acetic acid derivatives. These methods may include cycloaddition reactions or other organic synthesis techniques tailored to introduce the oxetane structure into the molecule.

Biological Activities

Research indicates that ethyl 2-(oxolan-3-ylidene)acetate exhibits potential biological activities, including antimicrobial and antiviral properties. Its reactivity allows it to interact with biological molecules, potentially influencing various biochemical pathways. Studies are ongoing to explore its role as a precursor in the synthesis of pharmaceutical agents and its utility in medicinal chemistry.

Mechanism of Action

The mechanism of action for ethyl 2-(oxolan-3-ylidene)acetate involves its interaction with various molecular targets. The compound can form reactive intermediates that affect enzyme activity and influence biochemical pathways. Such studies are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Ethyl 2-(oxolan-3-ylidene)acetate can be compared with several structurally similar compounds, as shown in the table below:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| Methyl 2-(oxolan-3-ylidene)acetate | 0.92 | Similar structure with a methyl ester group |

| Ethyl 2-(oxetan-3-ylidene)acetate | 0.93 | Similar structure but contains an oxetane ring instead |

| Ethyl 2-(tetrahydrofuran-3-ylidene)acetate | 0.93 | Shares oxolane characteristics but differs in substitution |

| Methyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate | 0.92 | Similar structure with additional carbonyl functionality |

Applications and Future Research Directions

Ethyl 2-(oxolan-3-ylidene)acetate has several applications across various fields, including medicinal chemistry and organic synthesis. Its unique structure and potential biological activities make it a valuable compound for further research. Future studies should focus on exploring its therapeutic potential and developing new synthesis methods to improve yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume